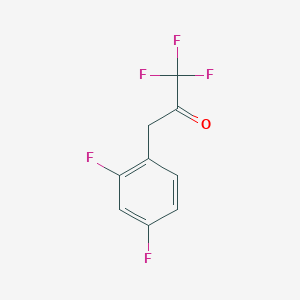
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes two prop-2-yn-1-yl groups attached to an indene-1,3(2H)-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of diethyl 2,2-di(prop-2-yn-1-yl)malonate with appropriate reagents under controlled conditions. One common method involves the use of copper(I) iodide, P-olefin, triethylamine, and bis(dibenzylideneacetone)-palladium(0) in N,N-dimethylformamide . The reaction is carried out under an inert atmosphere at room temperature for a specified duration.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) iodide, triethylamine, and bis(dibenzylideneacetone)-palladium(0) for substitution reactions . Oxidation and reduction reactions may require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Diethyl 2,2-di(prop-2-yn-1-yl)malonate: A related compound with similar structural features.
Dimethyl 2,2-di(prop-2-yn-1-yl)malonate: Another similar compound used in organic synthesis.
Uniqueness
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione is unique due to its indene-1,3(2H)-dione core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C15H10O2 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
2,2-bis(prop-2-ynyl)indene-1,3-dione |
InChI |
InChI=1S/C15H10O2/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14(15)17/h1-2,5-8H,9-10H2 |
InChIキー |
DIEBKZFEMFDORU-UHFFFAOYSA-N |
正規SMILES |
C#CCC1(C(=O)C2=CC=CC=C2C1=O)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


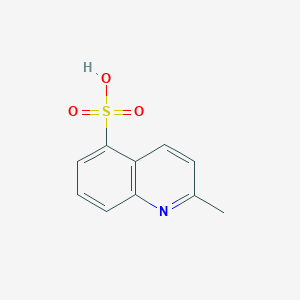
![7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B11881092.png)
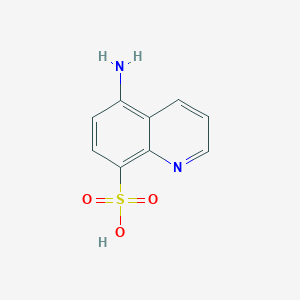




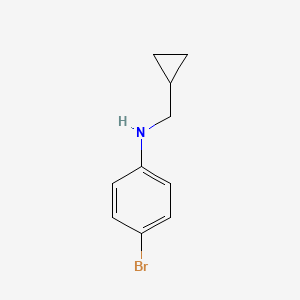
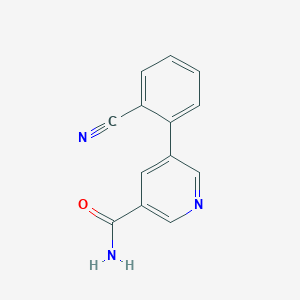
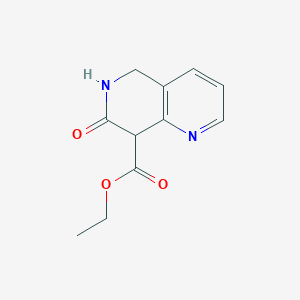
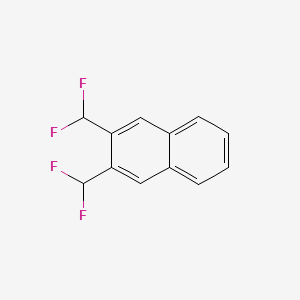

![Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11881148.png)
